3-Propoxypropylamine

説明

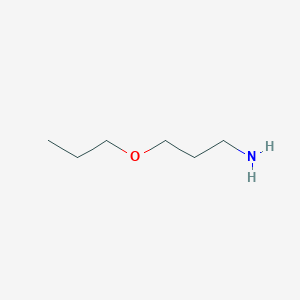

Structure

3D Structure

特性

IUPAC Name |

3-propoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-5-8-6-3-4-7/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOXFQVLOTVLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168265 | |

| Record name | 3-Propoxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-59-9 | |

| Record name | 3-Propoxy-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propoxypropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propoxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propoxypropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Propoxypropylamine

Catalytic Pathways for 3-Propoxypropylamine Production

Catalysis is central to the modern synthesis of this compound, offering high yields and selectivity under controlled reaction conditions. jocpr.com These pathways primarily involve the transformation of propyl derivatives through reductive amination or the hydrogenation of nitrile compounds.

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds or nitriles. jocpr.comorganicchemistrytutor.comacsgcipr.org This approach involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. organicchemistrytutor.comacsgcipr.orgnobelprize.org In the context of this compound synthesis, this strategy can be adapted to use various propyl-containing starting materials.

One common method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). organicchemistrytutor.commasterorganicchemistry.com The flexibility of this reaction allows for the synthesis of primary, secondary, and tertiary amines. organicchemistrytutor.comlibretexts.org For the synthesis of primary amines, ammonia (B1221849) is often used as the amine source. organicchemistrytutor.com

A key industrial method for producing 3-alkoxypropylamines, including this compound, involves the hydrogenation of 3-alkoxypropionitriles. google.com This process begins with the synthesis of the 3-alkoxypropionitrile intermediate from an alcohol and acrylonitrile (B1666552). google.com The subsequent hydrogenation is carried out in the presence of ammonia and a catalyst. google.com

The reaction is typically performed in an autoclave where 3-alkoxypropionitrile, a catalyst such as skeletal nickel, and water are combined. google.com The system is then charged with hydrogen and ammonia gas. google.com The reaction proceeds under elevated temperature and pressure. google.com For instance, a patent describes a process where the temperature is maintained between 100-160°C, with a hydrogen pressure of 1.0-2.5 MPa and an ammonia pressure of 0.4-1.4 MPa. google.com The catalyst loading is typically between 0.7-3% by weight of the 3-alkoxypropionitrile. google.com After the reaction, which lasts for 2-5 hours, the mixture is cooled, and the catalyst is removed to yield the final 3-alkoxypropylamine product. google.com

| Parameter | Value |

| Temperature | 100–160 °C |

| Hydrogen Pressure | 1.0–2.5 MPa |

| Ammonia Pressure | 0.4–1.4 MPa |

| Catalyst (Skeletal Ni) | 0.7–3 wt% |

| Reaction Time | 2–5 hours |

This table summarizes the typical reaction conditions for the synthesis of 3-alkoxypropylamines via hydrogenation of 3-alkoxypropionitriles as described in patent literature. google.com

Raney nickel, also known as spongy nickel, is a widely used catalyst in hydrogenation reactions due to its high catalytic activity and stability. byjus.comwikipedia.orgacs.org It is particularly effective in the synthesis of amines through the reduction of nitriles and other functional groups. byjus.comwikipedia.org The preparation of Raney nickel involves treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum and leaves a porous, high-surface-area nickel catalyst. byjus.comorgsyn.org

In the context of ether amine synthesis, Raney nickel is employed in the hydrogenation of 3-alkoxypropionitriles to produce 3-alkoxypropylamines. google.com Its porous structure provides a large surface area for the reaction, enhancing the efficiency of the hydrogenation process. byjus.com The catalyst's ability to absorb hydrogen facilitates the reduction of the nitrile group to a primary amine. wikipedia.org The use of Raney nickel allows the reaction to proceed under relatively mild conditions compared to other methods, although elevated temperatures and pressures are still required for industrial-scale production. google.com

Continuous flow chemistry has emerged as a powerful technique for chemical synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. rsc.orgbeilstein-journals.orgmdpi.com In a continuous flow setup, reactants are continuously pumped through a reactor containing a catalyst, allowing for precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgrsc.org

For the synthesis of ether amines, a continuous flow process can be employed for reductive amination. For example, a method for preparing 3-methoxypropylamine (B165612) involves feeding 3-methoxypropanol, ammonia, and hydrogen through a fixed-bed reactor containing a Cu-Co/Al2O3-diatomite catalyst. google.comgoogle.com The reactants are preheated and vaporized before entering the reactor. google.comgoogle.com After the reaction, the product stream is cooled, and the desired 3-methoxypropylamine is separated from the unreacted starting materials and byproducts, which can be recycled. google.comgoogle.com This continuous process allows for high conversion rates and selectivity, with the added benefits of reduced energy consumption and production costs. google.com

| Parameter | Value |

| Pressure | 0.9 Mpa |

| Temperature | 150 °C |

| Liquid Hourly Space Velocity | 0.5 h⁻¹ |

| Ammonia/Alcohol Mole Ratio | 8.0 |

| Hydrogen/Alcohol Mole Ratio | 1.5 |

This table outlines the specific operational conditions for the continuous vapor-phase synthesis of 3-methoxypropylamine using a Cu-Co/Al2O3-diatomite catalyst. google.com

Beyond catalytic hydrogenation and reductive amination, other condensation reactions can be utilized to form the ether linkage and the amine group in this compound.

One alternative synthetic route involves the reaction of 3-aminopropanol with a propyl halide, such as 1-bromopropane. tandfonline.com In this method, the hydroxyl group of 3-aminopropanol is selectively alkylated to form the ether linkage. However, achieving selective alkylation of the hydroxyl group over the amino group can be challenging. tandfonline.com One approach involves protecting the amino group, for instance, by reacting 3-aminopropanol with benzaldehyde (B42025) to form a benzylidene-protected intermediate. This protected intermediate can then be reacted with a propyl halide to form the ether. The final step involves the deprotection of the amino group to yield this compound. tandfonline.com

Alternative Condensation Reactions for Ether Amine Formation

Ammonia-Catalyzed Condensation of Acrylonitrile with Alcohols

The synthesis of 3-alkoxypropylamines, including this compound, can be achieved through a two-step process involving the cyanoethylation of an alcohol followed by the hydrogenation of the resulting nitrile. google.com Cyanoethylation is the addition of a protic nucleophile, such as an alcohol, to acrylonitrile. wikipedia.org This reaction is typically catalyzed by a base. wikipedia.org

Cyanoethylation: Propanol + Acrylonitrile → 3-Propoxypropionitrile

Hydrogenation: 3-Propoxypropionitrile + H₂ → this compound

A significant challenge in the subsequent hydrogenation step is the potential for catalyst deactivation, which is believed to be influenced by the presence of unreacted acrylonitrile and its polymers from the cyanoethylation stage. google.com

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reactants | Product | Catalyst/Conditions |

| Cyanoethylation | Propanol, Acrylonitrile | 3-Propoxypropionitrile | Base catalyst (e.g., Ammonia) |

| Hydrogenation | 3-Propoxypropionitrile, Hydrogen | This compound | Sponge cobalt or other metal catalysts |

Stereoselective Synthesis Approaches Incorporating this compound Moieties

Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. numberanalytics.comwikipedia.org While this compound itself is achiral, its derivatives can possess stereogenic centers. The development of stereoselective methods to synthesize these derivatives allows for the control of their three-dimensional structure. beilstein-journals.orgnumberanalytics.com

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. wikipedia.org This strategy is a powerful tool for creating specific stereoisomers.

In the context of this compound derivatives, a chiral auxiliary could be attached to a precursor molecule. Subsequent reactions would then proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. wikipedia.org For instance, in the synthesis of a complex molecule containing a this compound moiety, a chiral oxazolidinone could be used to direct an aldol (B89426) reaction, establishing two adjacent stereocenters with high control. wikipedia.org The auxiliary is subsequently cleaved to reveal the desired chiral amine derivative.

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov This approach is highly efficient and is a cornerstone of modern organic synthesis. frontiersin.org

For the synthesis of chiral derivatives of this compound, various asymmetric catalytic methods can be envisioned. For example, the asymmetric reduction of a ketone precursor to a chiral alcohol, which is then converted to the amine, can be achieved using a chiral catalyst. mdpi.com Similarly, palladium-catalyzed asymmetric allylic amination could be employed to introduce a chiral amine group, including derivatives related to this compound, with high enantioselectivity. nih.govrsc.org The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction. orgsyn.org

Table 2: Comparison of Stereoselective Strategies

| Strategy | Description | Advantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. numberanalytics.comnumberanalytics.com | Versatile, well-studied, allows for facile separation of diastereomers. wikipedia.org |

| Asymmetric Catalysis | A chiral catalyst is used to selectively produce one stereoisomer over another. nih.gov | Highly efficient (small amount of catalyst produces a large amount of product), atom-economical. |

Chiral Auxiliaries and Controlled Stereochemistry in Reactions

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comiciset.in This approach is increasingly important in the chemical industry to enhance sustainability. purkh.com

A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. iciset.inmdpi.com Traditional organic solvents are often volatile, flammable, and toxic. mdpi.com Water, supercritical CO₂, and deep eutectic solvents (DESs) are examples of greener alternatives. jocpr.commdpi.com DESs, in particular, have shown promise as both reaction media and catalysts in amine synthesis, offering high thermal stability and low volatility. mdpi.comscilit.comresearchgate.net

Solvent-free synthesis, often facilitated by techniques like ball milling or grinding, represents an even more environmentally friendly approach by minimizing waste and energy consumption. jocpr.comnih.govrsc.orgrsc.org These methods have been successfully applied to the synthesis of various amines. mdpi.comjocpr.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. nih.govacademie-sciences.fr Enzymes can be used to produce amines with high stereoselectivity. europa.eu For instance, transaminases can convert ketones or aldehydes into the corresponding amines. europa.eu A biocatalytic cascade using an alcohol dehydrogenase, a transaminase, and an amino acid dehydrogenase can transform an alcohol into an amine. europa.eu

The immobilization of enzymes on solid supports is a key enabling technology for their use in industrial processes, as it allows for easy separation and reuse of the biocatalyst. academie-sciences.fr The development of robust and efficient biocatalytic systems is a major focus of green chemistry research for the production of amines and other valuable chemicals. mdpi.comisomerase.com

Table 3: Green Chemistry Approaches in Amine Synthesis

| Approach | Description | Key Benefits |

| Benign Solvents | Use of non-toxic, renewable, or recyclable solvents like water, supercritical fluids, or deep eutectic solvents. jocpr.commdpi.com | Reduced environmental impact, improved safety. jocpr.com |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using mechanochemistry (e.g., ball milling). jocpr.comrsc.org | Minimized waste, reduced energy consumption, simplified purification. rsc.org |

| Biocatalysis | Use of enzymes as catalysts for chemical transformations. nih.gov | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov |

Atom Economy and Reaction Efficiency in Synthesis

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount. jocpr.com Two of the most critical metrics for evaluating the "greenness" of a synthetic process are atom economy and reaction efficiency. primescholars.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comchemistry-teaching-resources.com Reaction efficiency, often expressed as percentage yield, quantifies the amount of product actually obtained compared to the theoretical maximum. mmerevise.co.uk An ideal synthesis maximizes both metrics, ensuring that raw materials are converted into the final product with minimal waste generation. yildiz.edu.tr

The synthesis of this compound can be approached through several pathways, each with distinct characteristics regarding atom economy and efficiency. The choice of reaction type is a major factor; addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric by-products. revise.im

Theoretical Atom Economy of Synthetic Routes

The theoretical atom economy for a reaction is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 chemistry-teaching-resources.com

Examining potential routes to this compound reveals significant differences in their intrinsic atom economy.

Nucleophilic Substitution of 1-Halo-3-propoxypropane: This route involves reacting an alkyl halide, such as 1-chloro-3-propoxypropane, with ammonia. This is a substitution reaction where the chlorine atom is replaced by an amino group. The reaction necessarily produces a halide salt as a by-product (e.g., ammonium (B1175870) chloride), which significantly lowers the atom economy. revise.im

The following table provides a quantitative comparison of the theoretical atom economy for these two synthetic strategies.

Table 1: Theoretical Atom Economy Comparison for this compound Synthesis

| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Reductive Amination | 3-Propoxypropanal, Ammonia, Hydrogen | This compound | Water | 86.7% |

| Nucleophilic Substitution | 1-Chloro-3-propoxypropane, Ammonia (2 eq.) | This compound | Ammonium Chloride | 68.7% |

Reaction Efficiency and Optimization

While atom economy provides a theoretical measure of waste, reaction efficiency (yield) reflects the practical outcome of a synthesis. Factors such as reaction conditions, catalyst choice, and potential side reactions determine the actual yield. mmerevise.co.uk

For the synthesis of primary amines like this compound, catalytic reductive amination is often favored due to its high efficiency and selectivity. springernature.com The choice of catalyst is crucial for maximizing the yield.

Catalysts: Noble metal catalysts (e.g., Palladium, Platinum, Ruthenium) and non-noble metal catalysts like Raney Nickel are widely used. mdpi.com Ruthenium complexes, for instance, have been shown to be highly efficient and selective pre-catalysts for the reductive amination of various aldehydes and ketones, producing primary amines in high yields. springernature.com Raney Nickel is another effective and lower-cost catalyst for such hydrogenations, often providing high conversion and good yields of the desired amine. mdpi.com

The table below summarizes research findings on the efficiency of catalytic systems relevant to the synthesis of amines, illustrating the high yields achievable under optimized conditions.

Table 2: Illustrative Research Findings on Reaction Efficiency for Amine Synthesis

| Reaction Type | Catalyst / System | Substrate Example | Product Yield (%) | Source |

|---|---|---|---|---|

| Reductive Amination | RuCl2(PPh3)3 / H2 | Various Aldehydes/Ketones | Generally High | springernature.com |

| Hydrogenation of Oxime | Raney Ni | 1,3-Cyclohexanedione Dioxime | 87.4% | mdpi.com |

| Reductive Amination | Raney Ni | 1,3-Cyclohexanedione | 37.5% | mdpi.com |

| Ullmann Condensation | CuI / Deep Eutectic Solvent | Bromobenzene and N,N-dimethylethylenediamine | 98% | mdpi.com |

| Xanthene Synthesis | Copper-amine on NaY Zeolite | Benzaldehyde and Dimedone | 95% | chemmethod.com |

Reaction Mechanisms and Reactivity Studies of 3 Propoxypropylamine

Nucleophilic Reactivity of the Amine Functionality

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group makes 3-propoxypropylamine a potent nucleophile. msu.edumasterorganicchemistry.com As a Lewis base, it readily donates this electron pair to electrophilic centers to form new covalent bonds. msu.edumasterorganicchemistry.com The reactivity of the amine is central to its synthetic applications, allowing for the construction of more complex molecules through various transformations such as acylation, alkylation, and amide formation. google.comacsgcipr.orggoogle.com

Acylation is a fundamental reaction for primary amines, including this compound. doubtnut.com This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. The process is a type of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of an acylating agent. khanacademy.orgmsu.edu For the reaction to proceed, the amine must possess at least one hydrogen atom attached to the nitrogen, a condition that primary amines like this compound fulfill. doubtnut.com Common acylating agents include highly reactive acid chlorides and acid anhydrides. msu.edu The reaction with an acid chloride, for instance, typically produces an amide and hydrogen chloride (HCl). khanacademy.org Due to the basic nature of the unreacted amine, it can neutralize the HCl byproduct, often necessitating the use of excess amine or an external base to drive the reaction to completion. khanacademy.org

A specific application of this reactivity is seen in the synthesis of nicotinamide (B372718) derivatives, where this compound is reacted with a substituted nicotinic acid to form the corresponding amide. google.com

Table 1: Overview of Amine Acylation Reactions

| Acylating Agent | General Reaction | Key Features |

| Acid Chloride | R-NH₂ + R'-COCl → R-NH-COR' + HCl | Highly reactive; often requires a base to neutralize HCl byproduct. khanacademy.orgmsu.edu |

| Acid Anhydride | R-NH₂ + (R'-CO)₂O → R-NH-COR' + R'-COOH | Less reactive than acid chlorides; produces a carboxylic acid byproduct. msu.edu |

| Ester | R-NH₂ + R'-COOR" → R-NH-COR' + R"-OH | Generally requires heat or catalysis as esters are less reactive acylating agents. msu.edu |

This table provides a general overview of acylation reactions applicable to primary amines like this compound.

The amine functionality of this compound can be readily alkylated through nucleophilic substitution reactions. acsgcipr.org In a typical SN2 reaction, the amine's lone pair attacks an alkyl halide, displacing the halide leaving group to form a secondary amine. acsgcipr.orgsolubilityofthings.com This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, which can result in a mixture of products. Therefore, controlling the reaction conditions and stoichiometry is crucial for selective mono-alkylation.

Reductive alkylation (or reductive amination) offers a more controlled method for preparing secondary or tertiary amines. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. A patent describes a process for reductive alkylation involving this compound. google.com Another patented process involves the reaction of propoxypropylamine with aryl sulfonic acid esters, which results in the formation of a sulfonamide, a reaction analogous to alkylation. google.com

Table 2: Common Alkylation Methods for Primary Amines

| Method | Reagents | Description |

| Direct Alkylation (SN2) | Alkyl Halides (R-X) | The amine acts as a nucleophile, displacing a halide. Can lead to over-alkylation. acsgcipr.org |

| Reductive Alkylation | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Reaction proceeds via an imine intermediate, which is reduced to the amine. Offers better control over the degree of alkylation. google.com |

| Reaction with Epoxides | Epoxides | The amine opens the epoxide ring to form a β-amino alcohol. acsgcipr.org |

This table summarizes common alkylation strategies applicable to this compound.

The formation of an amide bond is one of the most significant reactions of this compound, linking it to carboxylic acids and their derivatives. nih.govlibretexts.org While direct reaction between a carboxylic acid and an amine to form an amide is possible, it requires high temperatures to drive off water and is often inefficient. khanacademy.orgyoutube.com

More commonly, the carboxylic acid is "activated" to make it more susceptible to nucleophilic attack by the amine. nih.gov This is achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or acid anhydride, as discussed in the acylation section. msu.edulibretexts.org Alternatively, coupling agents are widely used to facilitate amide bond formation directly from a carboxylic acid and an amine under milder conditions. nih.gov Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are common coupling agents that activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. nih.gov

An example of this is the synthesis of a 6-(3,5-difluorophenyl)nicotinamide derivative, where this compound is coupled with 6-(3,5-difluorophenyl)nicotinic acid using a carbodiimide-based reagent. google.com

Alkylation Reactions of the Amine Group

Role of the Ether Linkage in Reaction Pathways

The propoxy group (-O-CH₂CH₂CH₃) is a defining feature of the this compound structure. While generally less reactive than the amine group, the ether linkage is not merely a passive component. wikipedia.org

The oxygen atom in the ether linkage possesses two lone pairs of electrons, allowing it to function as a Lewis base. wikipedia.orgdoubtnut.com In this capacity, the ethereal oxygen can coordinate to Lewis acidic species, such as metal ions. wikipedia.org This behavior is analogous to common ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which are well-known for their ability to form complexes with reagents like Grignard reagents and boron trifluoride. wikipedia.org The ability of the propoxy group's oxygen to engage in hydrogen bonding or coordinate to metal centers can influence the compound's solubility, conformational structure, and the reactivity of the nearby amine group by altering the local electronic environment.

Ether linkages are known for their chemical stability and are generally resistant to cleavage under many reaction conditions, including those that are mildly acidic or basic. wikipedia.org The C-O bond in an ether is strong, and its cleavage typically requires harsh reagents, such as concentrated strong acids (e.g., HBr or HI) at elevated temperatures. wikipedia.org

Studies on the cleavage of the β-O-4 ether linkage in lignin, a complex biopolymer, provide insight into the stability of such bonds. mdpi.com Research on guaiacylglycerol-β-guaiacyl ether, a model compound for this linkage, showed that the ether bond was stable under moderate pH conditions but underwent cleavage at high temperatures (150–250 °C) in subcritical water. mdpi.com This suggests that the propoxy group in this compound is robust and would remain intact during most standard synthetic transformations targeting the amine functionality, such as acylation or alkylation under typical laboratory conditions.

Ethereal Oxygen as a Potential Coordination Site

Multi-Component Reactions (MCRs) Featuring this compound

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. scielo.brsctunisie.org The amine functionality of this compound makes it a suitable component for several named MCRs.

The Ugi reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. organic-chemistry.org The final, irreversible step is a Mumm rearrangement that yields the stable bis-amide product. wikipedia.org

While direct, peer-reviewed studies detailing the use of this compound as the primary amine component in a classical Ugi four-component reaction are not extensively documented in readily available literature, its structural features make it a viable candidate for such transformations. Its application can be inferred from related syntheses where similar primary amines are employed. For instance, the synthesis of certain urea (B33335) derivatives involves the reaction of an isocyanate with an amine like 2-(diethylamino)-3-propoxypropylamine, a process that shares mechanistic similarities with isocyanide chemistry. ontosight.ai The primary amine group of this compound is capable of forming the requisite imine intermediate with an aldehyde, which is the first step in the Ugi reaction mechanism. organic-chemistry.orgmasterorganicchemistry.com The subsequent nucleophilic additions and rearrangement would lead to the formation of a complex α-acylamino amide, with the 3-propoxypropyl group appended to one of the amide nitrogens. The Ugi reaction's ability to create diverse chemical libraries makes it a powerful tool in drug discovery and materials science. nih.govorganicreactions.org

Table 1: Ugi Reaction Components and Product

| Component | Role | Example Moiety from this compound Reaction |

| Aldehyde/Ketone | Electrophilic carbonyl source | R'-C(O)R'' |

| Amine | Nucleophile, forms imine | CH₃CH₂CH₂OCH₂CH₂CH₂NH₂ |

| Isocyanide | C-nucleophile | R'''-NC |

| Carboxylic Acid | Proton source and nucleophile | R''''-COOH |

| Product | α-Acylamino Amide | R''''C(O)N(CH₂CH₂CH₂OCH₂CH₂CH₃)C(R',R'')C(O)NHR''' |

The Passerini reaction is another significant isocyanide-based MCR, combining an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgslideshare.net Unlike the Ugi reaction, it does not involve an amine component. Therefore, this compound would not participate as a primary reactant in a standard Passerini reaction.

The Biginelli reaction , first reported in 1891, is a three-component condensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea or thiourea. wisdomlib.orgwikipedia.org This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic compounds with significant pharmacological applications. wikipedia.org The established mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final product. sctunisie.orgwikipedia.orgresearchgate.net As this compound is a primary amine and not a urea or thiourea, it is not a suitable substrate for the classical Biginelli reaction.

Ugi Reaction and its Derivatives for Complex Molecule Synthesis

Catalytic Applications and Mechanisms Involving this compound

The chemical properties of this compound, namely its nucleophilic nitrogen atom with a lone pair of electrons and its basicity, allow it to function in catalytic roles.

Amines are common ligands in transition metal catalysis, where they coordinate to the metal center through the nitrogen's lone pair of electrons. tcichemicals.com This coordination can modify the metal's electronic properties and steric environment, thereby influencing the catalyst's activity, selectivity, and stability. tcichemicals.comnih.gov The effectiveness of a ligand is often related to its electron-donating ability and steric bulk. tcichemicals.com

While specific research detailing this compound as a ligand in major catalytic processes is sparse, its structure is analogous to other simple alkylamines used in catalysis. It can act as a monodentate L-type ligand, donating its lone pair to a metal center. This can be crucial in various cross-coupling reactions or hydroformylations where precise control of the metal's coordination sphere is necessary for high efficiency and selectivity. uva.nl The presence of the propoxy group introduces a degree of steric hindrance and alters the electronic profile compared to simpler amines like propylamine (B44156), which could potentially be exploited to fine-tune catalytic performance. The development of new ligands is a key area of research for creating novel and more efficient transition metal catalysts. mdpi.com

Table 2: Potential Catalytic Systems Involving Amine Ligands

| Catalytic Reaction | Transition Metal Example | Role of Amine Ligand |

| Cross-Coupling (e.g., Suzuki) | Palladium (Pd), Nickel (Ni) | Stabilize metal center, promote oxidative addition/reductive elimination. tcichemicals.com |

| Hydroformylation | Rhodium (Rh) | Control regioselectivity and enantioselectivity. uva.nl |

| Epoxidation | Manganese (Mn) | Modulate electronic properties of the metal-oxo active species. uva.nl |

| Hydrogenation | Iridium (Ir), Ruthenium (Ru) | Facilitate substrate activation and stereocontrol. mdpi.com |

The amine group in this compound imparts basic properties to the molecule, allowing it to act as a base catalyst or a basic reagent in various chemical transformations. ontosight.ai In this role, it can deprotonate acidic substrates, activating them for subsequent reactions.

This is particularly relevant in condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, where the formation of an enolate or a carbanion is a key step. The amine can facilitate the removal of an α-proton from a carbonyl compound, initiating the reaction cascade. Furthermore, in processes like the hydrolysis of esters (saponification), a base is consumed as a reactant to drive the reaction to completion. libretexts.org Recent studies have also explored base-mediated methods for the depolymerization of complex polymers like epoxy resins, where bases are used to cleave stable C-O and C-N bonds. nrel.gov The basicity of this compound makes it a candidate for such applications, where it can facilitate bond-breaking or bond-forming steps through proton abstraction.

Applications of 3 Propoxypropylamine in Advanced Materials Science

Polymer Chemistry and 3-Propoxypropylamine as a Monomer

As a primary amine, this compound can act as a monomer in polymerization reactions, particularly in the synthesis of polyamines and their derivatives. Its propoxy group also influences the properties of the resulting polymers.

Polyamines are organic compounds containing two or more amino groups. wikipedia.org They are fundamental in both biological systems and synthetic polymer chemistry. wikipedia.orgnih.gov this compound, with its primary amine group, can be used in the synthesis of polyamines. For instance, it can be reacted with dicarboxylic acids or their derivatives to form polyamides through condensation polymerization. rasayanjournal.co.inimpactfactor.org The Yamazaki-Higashi phosphorylation method is one such technique for direct polycondensation of diamines and dicarboxylic acids to produce polyamides. rasayanjournal.co.inmdpi.com

The synthesis of polyamides generally involves reacting a diamine with a dicarboxylic acid. rasayanjournal.co.in While direct research on this compound in complex polyamide synthesis is not extensively documented in the provided results, its structural similarity to other diamines used in polyamide synthesis suggests its potential as a monomer. The presence of the propoxy side chain would be expected to influence the properties of the resulting polyamide, potentially affecting its solubility, flexibility, and thermal characteristics. mdpi.com

Derivatives of this compound can also be synthesized for various applications. For example, its reaction with other molecules can lead to the formation of more complex amines with tailored properties. nih.gov

The unique chemical structure of this compound allows for its incorporation into various polymer systems to impart specific functionalities. This is often achieved through surface modification or by including it as a comonomer during polymerization.

The amine group of this compound can react with various functional groups on polymer surfaces, leading to surface modification. researchgate.netwiley-vch.deresearchgate.net For instance, it can be used to introduce amine functionalities onto polymer surfaces, which can then serve as anchor points for further modifications or improve adhesion. researchgate.netgoogleapis.com One common method involves using silane (B1218182) coupling agents like 3-aminopropyltriethoxysilane (B1664141) (APTES) to modify polymer surfaces, which can improve adhesion and alter surface properties like wettability. researchgate.net While not directly this compound, the principle of using amino-functional molecules for surface modification is well-established. researchgate.netwiley-vch.de

This compound can also be incorporated into the backbone of polymers to create functionalized materials. For example, it can be used in the synthesis of amine-terminated polyalkylene ethers. googleapis.comgoogle.com These functionalized polymers can find use in various applications, including as components in adhesives and coatings. googleapis.com

Table 1: Examples of Polymer Functionalization Techniques

| Technique | Description | Potential Role of this compound |

|---|---|---|

| Surface Grafting | Attaching polymer chains to a surface to modify its properties. | The amine group can act as an initiation site or an anchor for grafting. |

| Copolymerization | Incorporating two or more different monomers into a single polymer chain. | Can be used as a comonomer to introduce amine and ether functionalities. |

| Post-polymerization Modification | Modifying a pre-existing polymer with a functional molecule. | The amine group can react with suitable functional groups on the polymer. |

In some polymerization reactions, certain amines can act as inhibitors or controllers. epo.orggoogleapis.com Amines can interfere with free radical polymerization by reacting with the growing polymer chains or the initiator, thus slowing down or stopping the reaction.

This compound has been mentioned in the context of polymerization inhibition. epo.org The specific mechanisms by which it might inhibit polymerization would depend on the type of polymerization (e.g., radical, cationic, anionic). Its primary amine group could potentially terminate growing polymer chains in certain systems.

Conversely, in other systems, amines can act as catalysts or be part of a catalyst complex. google.comgoogle.com For instance, in organoborane amine complex initiated polymerization, amines are used to stabilize the organoborane initiator. google.comgoogle.com The stability and reactivity of this complex, and thus the initiation of polymerization, can be tuned by the choice of amine. google.com While specific research on this compound in this exact role is not detailed, its properties as a primary amine suggest it could potentially be used in such systems. google.com

Two-dimensional (2D) polymers are sheet-like macromolecules with a regular, repeating network of covalent bonds in two dimensions. google.comresearchgate.netrsc.org The synthesis of these materials often involves the reaction of multifunctional monomers. google.commdpi.com

The synthesis of 2D polymers can be achieved through various polymerization techniques, including step-growth polymerization to create 2D polyamides or polyimides. google.com This typically involves reacting monomers with three or more functional groups (nodal units) with monomers having two reactive groups (bridge units). google.com While there is no direct mention of this compound in the synthesis of 2D polymers in the provided search results, the fundamental principles of 2D polymer synthesis rely on the precise reaction of functional monomers. The development of novel 2D polymers could potentially involve amine-functionalized monomers. researchgate.net

Research on Polymerization Inhibition and Control in this compound Systems

Role in Coatings, Adhesives, and Composite Materials

This compound and similar amino compounds play a significant role in the formulation of coatings, adhesives, and composite materials, primarily as curing agents, adhesion promoters, and building blocks for polymer resins. googleapis.comatamanchemicals.com

In coatings, this compound can be used as a curing agent for epoxy resins. polymerinnovationblog.compolymerinnovationblog.comthreebond.co.jp The primary amine group of this compound can react with the epoxy groups of the resin, leading to a cross-linked, durable network. polymerinnovationblog.compolymerinnovationblog.com This curing process is fundamental to the performance of many protective and decorative coatings. polygon.chgoogle.com The choice of amine curing agent influences properties such as cure speed, hardness, and chemical resistance of the final coating. polymerinnovationblog.comthreebond.co.jpgoogle.com

In composite materials, which consist of a reinforcement phase (like fibers) embedded in a matrix phase (like a polymer), this compound can be used in the synthesis of the polymer matrix. For example, it can be a component in the formulation of epoxy resins used as the matrix in fiber-reinforced composites. The properties of the amine curing agent can affect the mechanical performance and durability of the final composite material.

Table 2: Applications in Coatings, Adhesives, and Composites

| Application | Role of this compound | Key Functionality |

|---|---|---|

| Epoxy Coatings | Curing Agent | Cross-linking of epoxy resins |

| Adhesives | Curing Agent, Adhesion Promoter | Hardening of the adhesive, improving bond strength |

| Composite Materials | Component of Polymer Matrix | Curing of the matrix resin |

Fine Chemical and Specialty Chemical Manufacturing

This compound serves as an important intermediate in the manufacturing of fine and specialty chemicals. calpaclab.combiosynth.comchemicalbook.incphi-online.com Specialty chemicals are performance-oriented chemicals used in a wide range of industries to enhance product quality and efficiency. mlunias.com

The reactivity of its primary amine group makes this compound a useful starting material for the synthesis of more complex molecules. biosynth.com It can be used in the production of various organic intermediates. atamanchemicals.com For example, it can be a precursor for the synthesis of certain pharmaceuticals or agrochemicals, although specific examples are not detailed in the provided information. biosynth.comcphi-online.com

In the context of specialty chemicals, this compound can be used to produce amine soaps by reacting it with fatty acids. atamanchemicals.com These soaps can act as emulsifiers in various formulations, such as waxes and coatings. atamanchemicals.com Its use in the synthesis of water-soluble flocculants, through reaction with polymers like polyacrylonitrile, is another example of its application in specialty chemical manufacturing. atamanchemicals.com The resulting polyelectrolytes are used in water treatment processes. atamanchemicals.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3-Aminopropyltriethoxysilane |

| This compound |

| Polyacrylonitrile |

| Polyamide |

| Polyamine |

Building Block for Pharmaceutical and Agrochemical Intermediates

This compound is recognized as a crucial intermediate in the synthesis of both pharmaceuticals and agrochemicals. epo.orgipindia.gov.in Its bifunctional nature, possessing both a nucleophilic amine and a moderately hydrophobic ether linkage, allows it to be incorporated into diverse molecular scaffolds. This adaptability makes it a valuable component for chemists aiming to construct complex target molecules.

In the realm of agrochemicals, primary amines like this compound are fundamental to the creation of various active ingredients. mdpi.com While specific commercial pesticides directly synthesized from this compound are not prominently disclosed in publicly available literature, the synthesis of related alkoxypropylamines, such as 3-methoxypropylamine (B165612) and 3-ethoxypropylamine, is patented for use as pesticide and herbicide intermediates. google.comgoogle.com For instance, 3-methoxypropylamine is explicitly described as an intermediate for pesticide herbicides. google.com The synthesis of fungicides, in particular, often involves intermediates that feature amine functionalities for the construction of complex heterocyclic systems that are core to the activity of the final product. bibliotekanauki.plsolarchem.cn The general synthetic routes for many pesticides rely on the availability of such intermediates to build the final active molecule. agropages.comenvironmentclearance.nic.in

In pharmaceutical development, intermediates are the chemical building blocks used during the synthesis of Active Pharmaceutical Ingredients (APIs). google.comagribusinessglobal.com The properties of these intermediates are critical as they define the efficiency of the synthesis and the purity of the final drug. google.com Amines are a common feature in many biologically active molecules, and the propoxypropylamine moiety can be found in various patented chemical structures intended for therapeutic use. google.com Although direct, large-scale commercial drug synthesis using this compound as a starting material is not widely documented, its presence in patented compounds underscores its relevance to the pharmaceutical industry. The development of new drugs often involves the creation of numerous derivatives of a lead compound to optimize its properties, a process where versatile intermediates like this compound play a significant role. nih.gov

The table below summarizes the role of this compound and its close analogs as intermediates.

| Intermediate | Application Area | Role and Significance |

| This compound | Pharmaceuticals, Agrochemicals | A key building block for synthesizing complex molecules due to its bifunctional nature. epo.orgipindia.gov.in |

| 3-Methoxypropylamine | Agrochemicals, Pharmaceuticals | Patented for use as a pesticide herbicide intermediate and in other chemical synthesis. google.com |

| 3-Ethoxypropylamine | Agrochemicals, Pharmaceuticals | Utilized in the synthesis of various compounds, including those for agricultural use. google.comgoogle.com |

| Primary Amines | Agrochemicals | A fundamental class of intermediates for producing a wide range of pesticides, including herbicides, fungicides, and insecticides. mdpi.com |

Synthesis of Biologically Active Compounds

The this compound scaffold is not only an intermediate for established products but also a valuable starting point for the discovery of new biologically active compounds. Researchers have utilized its structure to synthesize novel molecules with potential therapeutic and agricultural applications. The primary amine allows for a wide variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective agents.

Recent research has demonstrated the utility of the related 3-aryloxy-1-propylamine structure in developing inhibitors of HIV-1 Tat/PCAF BRD interaction, which is crucial for viral replication. google.com This approach, targeting a host cell protein, presents a novel strategy for overcoming viral drug resistance. google.com In these studies, various 3-aryloxy-1-propylamines were synthesized and tested, with their inhibitory activity measured by ELISA assays. google.com

In the field of antimicrobial research, derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have been synthesized and shown to possess significant activity against multidrug-resistant bacteria and fungi, including the highly problematic Candida auris. google.com These findings highlight the potential of propylamine-derived scaffolds in combating infectious diseases. google.com

Furthermore, the development of new pesticides frequently involves the synthesis and screening of novel chemical entities. Studies on sulfonate and oxopropylthiourea derivatives have yielded compounds with significant insecticidal activity against agricultural pests like Plutella xylostella (diamondback moth) and Spodoptera littoralis (cotton leafworm). bibliotekanauki.plmdpi.com The effectiveness of these compounds is often quantified by their median lethal concentration (LC50), which measures the concentration required to kill 50% of a test population. For example, certain sulfonate derivatives have shown 100% mortality against P. xylostella at a concentration of 500 µg/mL, with one compound, B15, having an LC50 of just 7.61 µg/mL. bibliotekanauki.pl Similarly, novel oxopropylthiourea derivatives have demonstrated potent activity against S. littoralis larvae, with LC50 values comparable to commercial insecticides. mdpi.com

The table below presents findings from research on various biologically active compounds synthesized from propylamine (B44156) and related structures.

| Compound Class | Target Organism/Protein | Measured Activity (LC50/MIC) | Research Focus |

| Sulfonate Derivatives | Plutella xylostella | LC50: 7.61 µg/mL (for compound B15) | Development of new insecticides. bibliotekanauki.pl |

| Oxopropylthiourea Derivatives | Spodoptera littoralis (2nd instar larvae) | LC50: 2.412 ppm (for compound 8) | Synthesis of insect growth regulators. mdpi.com |

| Nereistoxin Derivatives | Myzus persicae | LC50: 42.93 µg/mL (for compound 7b) | Development of novel insecticides with anticholinesterase activity. researchgate.net |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Candida auris | MIC: 0.5 to 64 µg/mL | Discovery of new antimicrobial agents targeting multidrug-resistant pathogens. google.com |

| 3-Aryloxy-1-propylamines | HIV-1 Tat/PCAF BRD | ELISA Assay | Development of novel HIV-1 inhibitors. google.com |

Analytical Chemistry Methodologies for 3 Propoxypropylamine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 3-Propoxypropylamine, providing fundamental insights into its molecular structure and composition. epo.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are instrumental in confirming its structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The terminal methyl (CH₃) group of the propoxy chain would appear as a triplet at the most upfield position. The methylene (B1212753) (CH₂) groups adjacent to the ether oxygen and the amine nitrogen would be deshielded, shifting their signals downfield. The protons of the -CH₂- groups will appear as multiplets due to spin-spin coupling with neighboring protons. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable.

¹³C NMR: The ¹³C NMR spectrum provides a direct look at the carbon skeleton, with each unique carbon atom producing a single peak in a broadband-decoupled spectrum. libretexts.org For this compound (CH₃CH₂CH₂OCH₂CH₂CH₂NH₂), six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments. The chemical shifts are influenced by the electronegativity of adjacent atoms; carbons bonded to the highly electronegative oxygen and nitrogen atoms (C-O and C-N) will resonate at lower fields compared to the alkane-like carbons. libretexts.org

A summary of anticipated NMR data is presented below.

| Nucleus | **Assignment (Structure: CH₃(a)-CH₂(b)-CH₂(c)-O-CH₂(d)-CH₂(e)-CH₂(f)-NH₂) ** | Expected Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| ¹H | a | ~0.9 | Triplet |

| ¹H | b | ~1.6 | Sextet |

| ¹H | c, d | ~3.4 - 3.5 | Multiplets/Triplets |

| ¹H | e | ~1.7 | Quintet |

| ¹H | f | ~2.8 | Triplet |

| ¹H | NH₂ | Variable (e.g., ~1.5 - 2.5) | Broad Singlet |

| ¹³C | a | ~10-12 | - |

| ¹³C | b | ~22-24 | - |

| ¹³C | c | ~70-72 | - |

| ¹³C | d | ~68-70 | - |

| ¹³C | e | ~30-32 | - |

| ¹³C | f | ~40-42 | - |

Note: The table presents expected values based on general principles of NMR spectroscopy; actual experimental values may vary based on solvent and other conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the primary amine (-NH₂) and the ether (C-O-C) linkage. nih.gov

Key diagnostic peaks in the IR spectrum include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Absorption bands for aliphatic C-H stretching are observed just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the primary amine group appears in the range of 1590-1650 cm⁻¹.

C-O-C Stretching: A strong, characteristic band corresponding to the asymmetric stretching of the ether linkage is typically found in the 1080-1150 cm⁻¹ region. pg.edu.pl

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (aliphatic) | Alkyl Chain | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 | Medium |

| C-O-C Stretch (asymmetric) | Ether | 1080 - 1150 | Strong |

This table is based on established IR correlation charts.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structural features of the compound through analysis of its fragmentation pattern. epo.org The molecular weight of this compound is 117.19 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation of this compound is predictable based on its structure. The most significant fragmentation is alpha-cleavage adjacent to the nitrogen atom, which is a highly favored pathway for amines. This cleavage results in the formation of a stable iminium ion.

Common fragmentation pathways and resulting ions include:

Alpha-Cleavage: Loss of a propoxyethyl radical (•CH₂CH₂OCH₂CH₂CH₃) leads to the formation of the [CH₂NH₂]⁺ ion, which is often the base peak (most intense signal) at m/z 30 . nih.gov

Cleavage at the Ether Bond: Fragmentation can also occur at the C-O bonds, leading to other characteristic ions. For instance, cleavage can produce a fragment at m/z 57 (C₄H₉⁺) and m/z 56 . nih.gov

| m/z Value | Proposed Fragment Ion | Significance |

| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 57 | [C₄H₉]⁺ | Propoxy-related fragment |

| 56 | [C₃H₆N]⁺ | Fragment from cleavage within the aminopropyl chain |

| 30 | [CH₂NH₂]⁺ | Base Peak from alpha-cleavage |

Data derived from the NIST Mass Spectrometry Data Center for this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for quantifying its concentration.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. As each component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. researchgate.net

The resulting mass spectrum serves as a chemical fingerprint, allowing for highly specific identification by comparing the spectrum to established libraries, such as the NIST Mass Spectral Library. nih.gov This method is widely used for both qualitative identification and quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound, particularly for non-volatile impurities or when derivatization is not desired. A reverse-phase HPLC (RP-HPLC) method is suitable for this compound. sielc.comsielc.com

A documented method for the analysis of this compound utilizes a mixed-mode Newcrom R1 column. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer. sielc.com For instance, a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid or, for MS compatibility, formic acid can be used. sielc.com The separation is based on the partitioning of the analyte between the stationary phase and the mobile phase. By monitoring the eluent with a suitable detector (e.g., UV, Evaporative Light Scattering Detector, or Mass Spectrometer), a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration, allowing for accurate purity assessment. chemicalbook.innih.gov This liquid chromatography method is also scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

| Parameter | Description |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and an acid (e.g., Phosphoric Acid or Formic Acid for MS) sielc.comsielc.com |

| Application | Purity assessment, quantification, and preparative separation of impurities sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Advanced Analytical Techniques for Trace Analysis and Impurities

The identification and quantification of trace impurities in chemical products like this compound are crucial for quality control and understanding potential reaction byproducts. Modern analytical chemistry has moved beyond simple purity assays to employ powerful techniques capable of detecting contaminants at very low concentrations. inorganicventures.com These methods are essential for optimizing manufacturing processes and ensuring the final product meets stringent specifications. The analysis often involves sample preparation steps like digestion or extraction to isolate analytes from the sample matrix before instrumental analysis.

Non-targeted analysis (NTA) using high-resolution mass spectrometry (HRMS) has become an indispensable tool for comprehensively screening samples for unexpected or unknown chemicals without the need for reference standards for every compound. researchgate.net Unlike targeted methods that look for specific, known analytes, NTA workflows aim to detect as many compounds as possible in a sample, making them ideal for impurity profiling and discovery. researchgate.netacs.org

The core of a non-targeted workflow is typically liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). edulll.gr Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high mass accuracy and resolving power, which are critical for assigning correct elemental compositions to detected ions. researchgate.netedulll.gr The process involves acquiring full-scan mass spectra of the sample, followed by sophisticated data processing. This includes peak detection, feature alignment across multiple samples, and tentative identification of compounds by matching accurate mass and isotopic patterns against extensive chemical databases. acs.orgnih.gov

For aliphatic amines like this compound, which can be challenging to analyze directly via LC-MS due to poor retention on reversed-phase columns and variable ionization, derivatization is a common strategy. researchgate.net Reagents can be used to attach a molecule to the amine that improves its chromatographic behavior and ionization efficiency, thereby enhancing detection. researchgate.net The development of these workflows provides a powerful approach to identify a wide range of potential impurities, from starting material residues to reaction byproducts and degradants. ethz.ch

Table 1: Generalized Workflow for Non-Targeted Analysis of this compound Impurities

| Step | Description | Instruments/Software | Key Considerations |

| 1. Sample Preparation | Extraction of this compound and its impurities from the sample matrix. May include optional derivatization to enhance amine detectability. | Standard laboratory glassware, centrifuges, evaporators. | The chosen solvent must be compatible with the analytical column and MS ionization source. Derivatization must be reproducible. researchgate.net |

| 2. Data Acquisition | Separation of compounds using liquid chromatography followed by detection with a high-resolution mass spectrometer. | UHPLC systems, HRMS instruments (e.g., Orbitrap, Q-TOF). researchgate.netnih.gov | The chromatographic gradient must be optimized to separate a wide range of potential impurities with varying polarities. |

| 3. Data Processing | Raw data is converted into a list of mass features (m/z, retention time, intensity). This involves peak picking, deconvolution, and alignment. | Specialized software (e.g., Compound Discoverer, MZmine). nih.govnih.gov | Parameters for peak detection and alignment must be carefully set to avoid false positives or negatives. |

| 4. Compound Identification | Mass features are tentatively identified by querying their accurate mass, fragmentation patterns (MS/MS), and isotopic signatures against spectral libraries and databases. | Mass spectral libraries (e.g., NIST, MassBank), chemical databases (e.g., PubChem). | Identification confidence increases with supporting evidence, such as MS/MS fragmentation matching. researchgate.net |

| 5. Data Interpretation | Identified compounds are reviewed in the context of the sample's origin and chemistry to determine their significance as impurities. | Statistical analysis tools, chemical pathway analysis. | Prioritizing identified impurities based on their potential impact on product quality or safety. |

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are the cornerstone of modern analytical chemistry. nih.gov They offer unparalleled capabilities for separating complex mixtures and identifying the individual components with a high degree of confidence. rjpn.org For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and widely used hyphenated methods. nih.govchemicalbook.in

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Given that this compound has a relatively low boiling point, GC is an excellent separation method. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, which acts as a detector, generating a unique mass spectrum for each compound that can be used for identification by comparison to spectral libraries. researchgate.netnih.gov This technique is well-suited for identifying volatile impurities, residual solvents, or byproducts in this compound samples. d-nb.info The analysis of related amino compounds, such as silanes, has been successfully demonstrated using GC-based methods. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

For impurities that are non-volatile, thermally unstable, or highly polar, LC-MS is the preferred technique. nih.govijpsjournal.com It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. sielc.com LC-MS has been explicitly mentioned as a method for the identification and quality control of this compound. chemicalbook.in The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of trace-level impurities even in complex matrices. ca.gov This is achieved by selecting a specific parent ion for a compound of interest and monitoring its characteristic fragment ions, reducing background noise and improving detection limits. nih.gov The versatility of LC-MS makes it suitable for a broad range of potential contaminants in this compound.

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis | Common Applications |

| GC-MS | Separates volatile compounds in a gas stream, which are then ionized and detected by a mass spectrometer. nih.gov | High resolution for volatile compounds; extensive spectral libraries (e.g., NIST) available for identification. nih.gov | Analysis of volatile organic impurities, residual starting materials, and low molecular weight byproducts. |

| LC-MS | Separates compounds in a liquid stream, which are then ionized (e.g., by ESI) and detected by a mass spectrometer. ijpsjournal.com | Applicable to a wide range of polar, non-volatile, and thermally labile impurities; suitable for various sample matrices. researchgate.net | Purity confirmation, identification of high molecular weight or polar impurities and degradation products. chemicalbook.in |

| LC-MS/MS | An advanced form of LC-MS that uses two stages of mass analysis for higher selectivity and sensitivity. nih.gov | Excellent for trace-level quantification; minimizes matrix interference; provides structural information through fragmentation. ca.gov | Quantifying specific, known impurities at very low levels; pharmacokinetic studies. sielc.com |

Computational Chemistry and Theoretical Studies of 3 Propoxypropylamine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic properties of chemical compounds. rasayanjournal.co.inaspbs.comresearchgate.net These methods provide highly accurate data on molecular systems, allowing for the study of their structure and reactivity. rsdjournal.orguni-greifswald.de

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. taltech.ee This involves finding the coordinates on the potential energy surface (PES) that correspond to a minimum energy level. taltech.ee For a flexible molecule like 3-propoxypropylamine, which has multiple rotatable bonds, this process is part of a broader conformational analysis to identify the various stable conformers and their relative energies. conflex.netchemaxon.com

Conformational analysis aims to find all energetically favorable structures (conformers) for a molecule. chemaxon.com Methods like molecular mechanics force fields can be used for an initial exploration, followed by more accurate quantum chemistry calculations, such as DFT, to refine the geometries and energies of the most stable conformers. conflex.netcore.ac.uk While specific computational studies providing the optimized geometry of this compound are not available in the cited literature, a typical output from such a calculation would include the bond lengths, bond angles, and dihedral angles for the lowest-energy conformer.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data for the purpose of illustration, as specific computational results for this compound were not found in the searched literature. The parameters would be determined via methods like DFT with a basis set such as 6-31G(d).

| Parameter | Bond/Atoms Involved | Value (Angstroms/Degrees) |

| Bond Length | C-C (propyl) | ~1.53 Å |

| C-O (ether) | ~1.43 Å | |

| C-N (amine) | ~1.47 Å | |

| Bond Angle | C-O-C (ether) | ~112° |

| C-C-N (amine) | ~110° | |

| Dihedral Angle | C-O-C-C | Varies with conformer |

This is an interactive table. Click on the headers to sort.

The electronic structure of a molecule is fundamental to its chemical behavior. researchgate.net Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are key to understanding chemical reactivity. numberanalytics.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. numberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical measure of a molecule's kinetic stability and chemical reactivity. rasayanjournal.co.innumberanalytics.com A small gap suggests the molecule is more reactive, as it requires less energy to move an electron from the HOMO to the LUMO. numberanalytics.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This table presents hypothetical data for the purpose of illustration. These values would typically be calculated using DFT methods.

| Parameter | Value (eV) | Significance |

| HOMO Energy | -9.5 | Represents the ionization potential; tendency to donate electrons. |

| LUMO Energy | 2.0 | Represents the electron affinity; tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 11.5 | Indicates molecular stability and chemical reactivity. |

This is an interactive table. Click on the headers to sort.

From the HOMO and LUMO energy values, several chemical quantum descriptors (CQDs) can be calculated to quantify the reactivity and stability of a molecule. rasayanjournal.co.inresearchgate.net These descriptors provide a theoretical basis for rationalizing the behavior of molecular systems. rasayanjournal.co.innih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO). rasayanjournal.co.in

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO). rasayanjournal.co.in

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and stability. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.gov

Table 3: Illustrative Chemical Quantum Descriptors for this compound (Hypothetical Data) This table presents hypothetical data derived from the FMO energies in Table 2 for illustrative purposes.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 9.5 |

| Electron Affinity (A) | -E(LUMO) | -2.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 |

| Chemical Hardness (η) | (I - A) / 2 | 5.75 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.22 |

This is an interactive table. Click on the headers to sort.

Electronic Structure and Frontier Molecular Orbitals (FMO)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for investigating the detailed pathways of chemical reactions. numberanalytics.com It allows for the study of transient species like transition states and the calculation of reaction energetics, providing a deeper understanding of the mechanism. numberanalytics.comuni-greifswald.de

A chemical reaction proceeds from reactants to products through a high-energy transition state (TS). wayne.edu Computational methods can locate the geometry of this TS and calculate its energy. mdpi.comumd.edu The difference in energy between the reactants and the transition state is the activation energy (energy barrier), which determines the reaction rate. core.ac.uk

For a reaction involving this compound, such as a nucleophilic substitution, computational analysis would involve optimizing the geometries of the reactants, the transition state, and the products. wayne.edu The resulting energies provide a complete reaction energy profile. umd.edu

Table 4: Illustrative Reaction Energy Profile for a Hypothetical Reaction of this compound (Hypothetical Data) This table illustrates a hypothetical energy profile for a reaction, such as nucleophilic attack by the amine group. The values are relative energies (in kcal/mol) and would be calculated using high-level theoretical methods.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (this compound + Electrophile) |

| Transition State (TS) | +20.5 | Highest energy point along the reaction coordinate. |

| Products | -15.0 | Final products of the reaction. |

| Activation Energy (Forward) | +20.5 | Energy barrier for the forward reaction (TS - Reactants). |

| Enthalpy of Reaction (ΔH) | -15.0 | Overall energy change of the reaction (Products - Reactants). |

This is an interactive table. Click on the headers to sort.

Solvents can dramatically influence reaction rates and even change the operative mechanism. uchile.clrsc.org Computational models can simulate these effects either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). rsc.org Solvents influence reactions by changing the relative stabilization of the reactant, the transition state, and the product. rsc.org

The polarity and hydrogen-bonding capabilities of the solvent are particularly important factors. uchile.clnumberanalytics.com For instance, in nucleophilic aromatic substitution reactions, a study comparing piperidine (B6355638) with propylamine (B44156) (a structurally related primary amine) found that the reaction with propylamine is favored in solvents that can accept hydrogen bonds. uchile.cl Polar solvents can stabilize charged intermediates or transition states, favoring polar reaction pathways. numberanalytics.comnumberanalytics.com For this compound, the choice of solvent would be critical in directing its reactivity, with its ether and amine functionalities capable of interacting differently with various solvent environments.